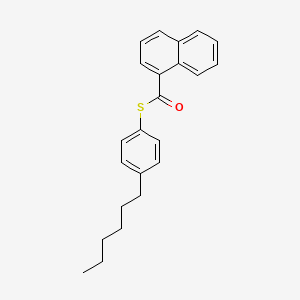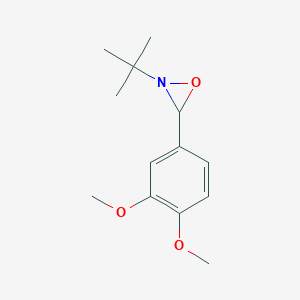
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is an organic compound with the molecular formula C13H19NO3 It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with tert-butylamine and an oxidizing agent. One common method includes the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine ring can be oxidized to form corresponding nitrones.
Reduction: Reduction of the oxaziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxaziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrones and amines.
Medicine: Investigated for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.
Industry: Used in the synthesis of fine chemicals and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine involves the formation of reactive intermediates, such as nitrones, through oxidation. These intermediates can interact with various molecular targets, including enzymes and nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(3,4-dimethoxyphenyl)ethylcarbamate: Similar in structure but contains a carbamate group instead of an oxaziridine ring.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group and a phenol group, differing in functional groups and reactivity.
3-tert-Butyl-4-hydroxyanisole: Contains a hydroxyanisole group, differing in functional groups and applications.
Uniqueness
2-Tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine is unique due to its oxaziridine ring, which imparts distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications and as a probe in biological studies.
Properties
CAS No. |
23921-86-0 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-tert-butyl-3-(3,4-dimethoxyphenyl)oxaziridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-12(17-14)9-6-7-10(15-4)11(8-9)16-5/h6-8,12H,1-5H3 |
InChI Key |
VYTBNEZSJQCBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(O1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




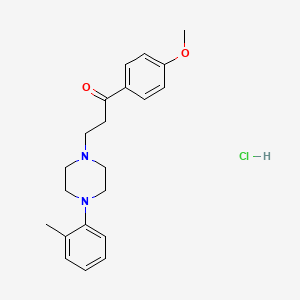
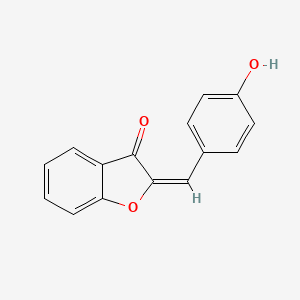

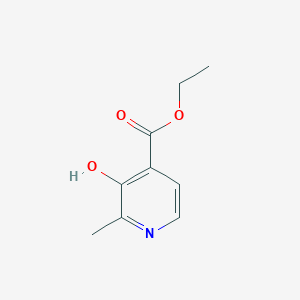
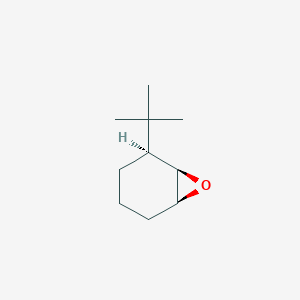



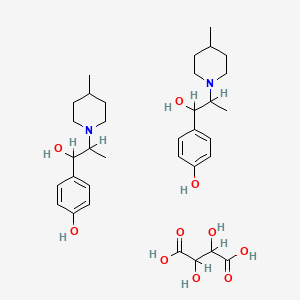
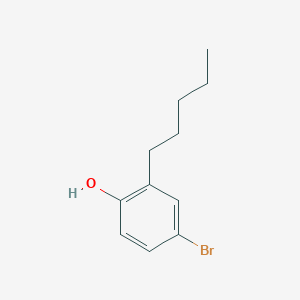
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
